molecular formula C10H13NO2 B8602329 3-Cyclobutyloxy-2-pyridinemethanol

3-Cyclobutyloxy-2-pyridinemethanol

Cat. No. B8602329
M. Wt: 179.22 g/mol
InChI Key: VZCDLPZCAXGDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutyloxy-2-pyridinemethanol is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclobutyloxy-2-pyridinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclobutyloxy-2-pyridinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Cyclobutyloxy-2-pyridinemethanol

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(3-cyclobutyloxypyridin-2-yl)methanol

InChI

InChI=1S/C10H13NO2/c12-7-9-10(5-2-6-11-9)13-8-3-1-4-8/h2,5-6,8,12H,1,3-4,7H2

InChI Key

VZCDLPZCAXGDMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(N=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride (1.57 g, 0.009 mol), potassium carbonate (8.09 g, 0.058 mol) and cyclobutyl bromide (5.0 g, 0.037 mol) were stirred together under nitrogen in N,N-dimethylformamide (20 ml) at 50° C. overnight. Water (40 ml) was added, and the resultant solution was acidified to pH 1 with hydrochloric acid (5 N). The solution was washed with dichloromethane (3×100 ml), basified to pH 14 with sodium hydroxide solution (4 N), and extracted with dichloromethane (3×100 ml). The organic layers from the extraction were combined, washed with water (1×100 ml), dried over magnesium sulfate and concentrated in uacuo to give a dark brown solid which was recrystallised from hexane to give the title compound (0.44 g). 1H NMR (250 MHz, CDCl3) δ 1.61-1.81 (1H, m), 1.86-1.91 (1H, m), 2.09-2.22 (2H, m), 2.39-2.51 (2H, m), 4.31 (1H, br s), 4.66 (1H, m), 4.74 (1H, s), 6.97 (1H, m), 7.07-7.17 (1H, m), 8.13 (1H, m); MS (ES+) m/e 180 [MH]+.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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